

Technical Guide: Physical Properties of 2,2-Diethoxyheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Diethoxyheptane**

Cat. No.: **B14660974**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of **2,2-diethoxyheptane**. Due to a lack of extensive published experimental data for this specific compound, this guide combines established information from reliable chemical databases with predicted values derived from computational models and data from analogous compounds. Detailed experimental protocols for the determination of key physical properties are also provided to facilitate further research and characterization of this compound.

Introduction

2,2-Diethoxyheptane (CAS No. 52162-27-3) is a geminal diether, a class of organic compounds also known as acetals. Acetals are characterized by the presence of two ether groups attached to the same carbon atom. They are frequently utilized in organic synthesis as protecting groups for carbonyl functionalities due to their stability under neutral and basic conditions and their susceptibility to hydrolysis under acidic conditions. Understanding the physical properties of **2,2-diethoxyheptane** is crucial for its application in chemical synthesis, for predicting its behavior in various solvents, and for developing purification and isolation protocols.

Molecular and Physical Properties

The following table summarizes the known and predicted physical properties of **2,2-diethoxyheptane**. Experimental data for several key physical properties are not readily available in the published literature. The values for boiling point, density, and refractive index are predicted based on computational methods and comparison with structurally similar compounds.

Property	Value	Source	Notes
Molecular Formula	C ₁₁ H ₂₄ O ₂	PubChem[1]	-
Molecular Weight	188.31 g/mol	PubChem[1]	-
Boiling Point	Predicted: 205-215 °C at 760 mmHg	Predicted Value	Prediction based on the boiling point of analogous compounds and the expected increase with molecular weight.
Melting Point	Data not available	-	Expected to be a low-melting solid or a liquid at room temperature.
Density	Predicted: 0.85 - 0.87 g/cm ³ at 20°C	Predicted Value	Prediction based on the density of analogous compounds.
Refractive Index	Predicted: 1.41 - 1.43 at 20°C	Predicted Value	Prediction based on the refractive index of analogous compounds.
Solubility	Insoluble in water; Soluble in organic solvents	General Acetal Properties	Acetals are generally insoluble in water and soluble in common organic solvents such as ethers, alcohols, and hydrocarbons.
CAS Number	52162-27-3	PubChem[1]	-

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the principal physical properties of liquid compounds like **2,2-diethoxyheptane**.

Synthesis of 2,2-Diethoxyheptane

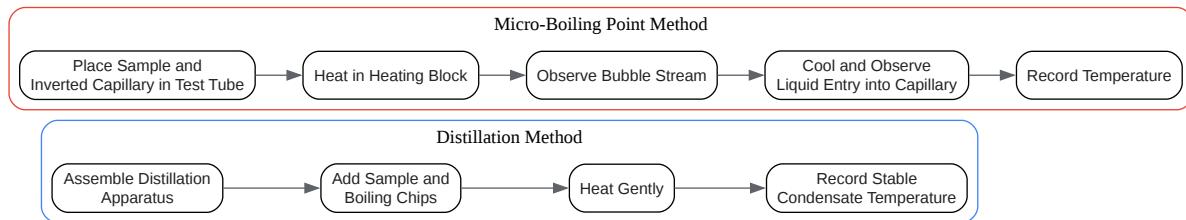
A general and effective method for the synthesis of acetals from ketones involves the reaction with a trialkyl orthoformate in the presence of an acid catalyst.

- Reaction: Heptan-2-one is reacted with an excess of triethyl orthoformate and a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid or bismuth triflate, in an alcohol solvent like ethanol.
- Procedure:
 - To a solution of heptan-2-one in anhydrous ethanol, add a stoichiometric excess of triethyl orthoformate.
 - Add a catalytic amount of the acid catalyst to the mixture.
 - The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, the reaction is quenched by the addition of a weak base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.
 - The product is then extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).
 - The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure **2,2-diethoxyheptane**.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for the synthesis of **2,2-diethoxyheptane**.

Determination of Boiling Point


The boiling point of a liquid can be determined by distillation or by a micro-boiling point method.

- Distillation Method:

- A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- The liquid sample (a few milliliters) is placed in the round-bottom flask with a few boiling chips.
- The flask is heated gently.
- The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point of the liquid.

- Micro-Boiling Point Method:

- A small amount of the liquid is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed in the test tube.
- The test tube is attached to a thermometer and heated in a heating block or a Thiele tube.
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflows for boiling point determination.

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the liquid.

- Procedure:
 - The mass of a clean, dry pycnometer (or a graduated cylinder for less precision) is accurately measured on an analytical balance.
 - The pycnometer is filled with the liquid to a calibrated mark, ensuring there are no air bubbles.
 - The mass of the filled pycnometer is measured.
 - The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

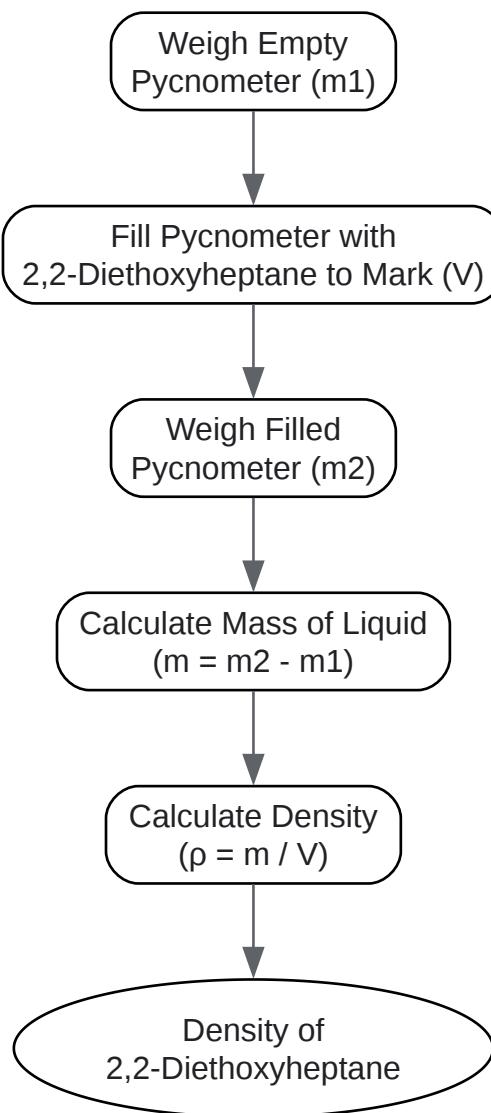

[Click to download full resolution via product page](#)

Fig. 3: Workflow for the determination of liquid density.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.

- Procedure using an Abbe Refractometer:
 - The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

- A few drops of the liquid sample are placed on the prism of the refractometer.
- The prism is closed and the light source is adjusted.
- The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Signaling Pathways and Logical Relationships

As a simple organic molecule, **2,2-diethoxyheptane** is not known to be involved in any specific biological signaling pathways. Its primary relevance to researchers in drug development would be as a synthetic intermediate or as a non-polar solvent.

Conclusion

This technical guide has summarized the available and predicted physical properties of **2,2-diethoxyheptane**. While experimental data for this compound is sparse, this guide provides a framework for its characterization by detailing standard experimental protocols for the determination of its key physical properties. The provided information is intended to be a valuable resource for researchers working with or considering the use of **2,2-diethoxyheptane** in their work. Further experimental investigation is encouraged to establish a definitive set of physical properties for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2,2-Diethoxyheptane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14660974#what-are-the-physical-properties-of-2-2-diethoxyheptane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com